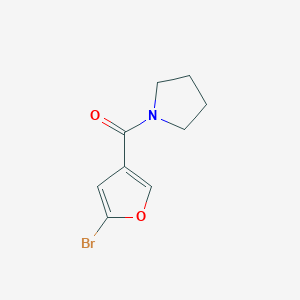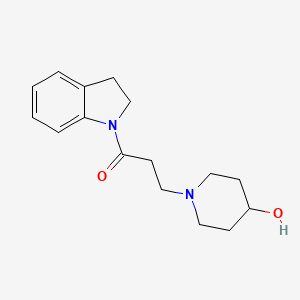
1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone, also known as ACE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, pain, and epilepsy. 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been reported to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. This, in turn, leads to a reduction in pain, anxiety, and seizures.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Physiologically, 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been shown to reduce pain, anxiety, and seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone in lab experiments is its high potency and selectivity. 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been shown to be highly effective in animal models at relatively low doses. Another advantage of using 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone is its relatively low toxicity. However, one of the limitations of using 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone. One of the areas of research is the development of more potent and selective analogs of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone. Another area of research is the investigation of the mechanism of action of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone at the molecular level. Additionally, the potential use of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone in the treatment of other neurological disorders, such as depression and schizophrenia, should be explored. Finally, the development of novel drug delivery systems for 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone should be investigated to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone is a promising chemical compound that has potential therapeutic applications in the treatment of various neurological disorders. Its high potency and selectivity, low toxicity, and anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone and its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone involves the reaction of 2-chloro-5-methylphenol with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-chloro-5-methylphenoxy)acetate. The resulting compound is then reacted with azetidine in the presence of a base to form 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone. The synthesis of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been reported in various scientific journals, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. Several studies have reported the efficacy of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone in animal models, and human clinical trials are currently underway.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-3-4-10(13)11(7-9)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJYBRPWOFESLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)